molecular formula C14H14FN3O2 B2746292 N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1172958-31-4

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2746292
CAS RN: 1172958-31-4
M. Wt: 275.283
InChI Key: BAFZGVHOOAPOMM-UHFFFAOYSA-N
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Description

“N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a fluorophenyl group attached to the oxadiazole ring, and a cyclopentanecarboxamide group attached via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction and NMR spectroscopy are typically used to analyze the molecular structure of such compounds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring, the fluorophenyl group, and the cyclopentanecarboxamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Antimicrobial Properties

  • A study by Karthikeyan et al. (2008) reported the synthesis of 1,3,4-oxadiazoles with very good antimicrobial activity, particularly compounds showing effective bactericidal and fungicidal activities.
  • Desai et al. (2016) synthesized 1,3,4-oxadiazole derivatives that demonstrated potent antibacterial and antifungal effects, with certain compounds inhibiting the growth of methicillin-resistant Staphylococcus aureus at low cytotoxicity levels.

Anticancer Activity

  • Research by Aboraia et al. (2006) synthesized 1,3,4-oxadiazole derivatives that displayed high anticancer activity in vitro against a range of cancer cell lines, identifying compounds 3j and 3k as potential lead compounds for further investigation.
  • A study by Alam et al. (2016) focused on the synthesis of pyrazole derivatives, including those with a 1,3,4-oxadiazole motif, which showed significant inhibitory activity against topoisomerase IIα and demonstrated notable cytotoxicity against various cancer cell lines.

Biological Activity

  • The research conducted by Ravinaik et al. (2021) synthesized 1,3,4-oxadiazole derivatives that exhibited moderate to excellent anticancer activity against several cancer cell lines, surpassing the reference drug in some cases.
  • In a study by S.V et al. (2019), a synthesized 1,3,4-oxadiazole derivative showed remarkable anti-tuberculosis activity and superior antimicrobial activity.

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in medicinal chemistry. This could involve testing its biological activity against various targets .

properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-11-7-3-6-10(8-11)13-17-18-14(20-13)16-12(19)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFZGVHOOAPOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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